6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide
Description
6-[(6,7-Dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide is a synthetic small molecule characterized by a naphthalene backbone linked via an ether oxygen to a 6,7-dimethoxy-substituted quinoline moiety. The carboxamide group at the 1-position of the naphthalene ring is a critical functional group, influencing solubility, binding affinity, and pharmacokinetic properties.
This compound is part of a broader class of quinoline-naphthalene hybrids investigated for therapeutic applications, including kinase inhibition or antimicrobial activity .
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C22H18N2O4/c1-26-20-11-17-18(12-21(20)27-2)24-9-8-19(17)28-14-6-7-15-13(10-14)4-3-5-16(15)22(23)25/h3-12H,1-2H3,(H2,23,25) |
InChI Key |
FNVQWFPDIYQCSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of 6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-Naphthalenecarboxamide differ primarily in the substituents on the carboxamide group, which significantly alter physicochemical and biological properties. Below is a detailed comparison:
*Molecular formulas for analogs are derived from structural data in and .
Key Observations:
- Polarity and Solubility : The parent compound’s free -NH₂ group likely confers higher aqueous solubility compared to its N-substituted derivatives. However, this may also result in faster renal clearance.
- Metabolic Stability : The cyclopropyl variant’s substituent reduces susceptibility to oxidative metabolism, a common advantage in drug design .
- Target Engagement : The 4-chlorophenyl group may enhance hydrophobic interactions with protein pockets, while the isoxazolyl group could improve selectivity via heterocyclic interactions .
Research Findings and Structure-Activity Relationships (SAR)
While specific biological data (e.g., IC₅₀, pharmacokinetic parameters) are unavailable in the provided evidence, SAR trends can be inferred:
Aromatic/Heteroaromatic Substitution (e.g., 4-chlorophenyl, isoxazolyl): Enhances target affinity through π-π stacking or hydrogen bonding, though steric bulk may limit binding to certain targets .
Quinoline Modifications: The 6,7-dimethoxy groups likely protect the quinoline ring from metabolic degradation, as seen in analogous compounds like crizotinib (a kinase inhibitor with methoxy-substituted heterocycles) .
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